molecular formula C14H20N2O3S B2933148 1-(4-Methoxyphenyl)-3-((3-methoxytetrahydrothiophen-3-yl)methyl)urea CAS No. 1448043-44-4

1-(4-Methoxyphenyl)-3-((3-methoxytetrahydrothiophen-3-yl)methyl)urea

Cat. No. B2933148
CAS RN: 1448043-44-4
M. Wt: 296.39
InChI Key: HUAALBFPKDYRGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-Methoxy-2- (4-methoxyphenyl)benzo b thiophene” is a heterocyclic building block . It has been used as a reactant for the preparation of biologically and pharmacologically active molecules .


Molecular Structure Analysis

The empirical formula of “6-Methoxy-2- (4-methoxyphenyl)benzo b thiophene” is C16H14O2S . Its molecular weight is 270.35 . The SMILES string representation is COc1ccc (cc1)-c2cc3ccc (OC)cc3s2 .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 191-197 °C (lit.) .

Scientific Research Applications

Biosensor Development

Research into urea biosensors highlights the critical role urea compounds play in detecting and quantifying urea concentration, which is crucial for diagnosing and managing diseases related to nitrogen metabolism and kidney function. Urea biosensors employ enzymes like urease for detection, utilizing various materials for enzyme immobilization to enhance sensitivity and specificity. This application is significant for medical diagnostics and environmental monitoring (S. Botewad et al., 2021).

Drug Design

Urea derivatives are integral in drug design, acting as modulators for various biological targets due to their unique hydrogen bonding capabilities. They are involved in designing drugs with a broad range of bioactivities, including kinase inhibition, modulation of selectivity, stability, and pharmacokinetic profiles of lead molecules. This versatility underscores urea's importance in medicinal chemistry, suggesting potential pharmaceutical applications for urea-based compounds like "1-(4-Methoxyphenyl)-3-((3-methoxytetrahydrothiophen-3-yl)methyl)urea" (A. Jagtap et al., 2017).

Environmental Science

In environmental science, urea-based compounds, including urease and nitrification inhibitors, are studied for their role in reducing ammonia and greenhouse gas emissions from agricultural applications. Such compounds improve fertilizer efficiency and environmental sustainability. Understanding the environmental fate and mechanism of action of urea derivatives can lead to safer and more effective agricultural practices, potentially applicable to environmental management strategies involving "this compound" (Aishwarya Ray et al., 2020).

Safety and Hazards

The compound is classified as a combustible solid . It’s recommended to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves when handling this compound .

properties

IUPAC Name

1-(4-methoxyphenyl)-3-[(3-methoxythiolan-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-18-12-5-3-11(4-6-12)16-13(17)15-9-14(19-2)7-8-20-10-14/h3-6H,7-10H2,1-2H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUAALBFPKDYRGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NCC2(CCSC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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